

Receptor Binding Affinity of Aripiprazole N-Oxide: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	Aripiprazole N1-Oxide	
Cat. No.:	B194377	Get Quote

Introduction

Aripiprazole, an atypical antipsychotic, undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes CYP2D6 and CYP3A4. This process generates several metabolites, including aripiprazole N-oxide. While aripiprazole and its major active metabolite, dehydroaripiprazole, have been extensively studied for their pharmacological profiles, publicly available quantitative data on the receptor binding affinity of aripiprazole N-oxide is notably scarce. Qualitative statements suggest that aripiprazole and its N-oxides exhibit significant activity at dopamine receptors; however, specific binding constants (Ki) or half-maximal inhibitory concentrations (IC50) for aripiprazole N-oxide are not readily found in the scientific literature.

This guide provides a comprehensive overview of the available information on aripiprazole Noxide and presents a detailed analysis of the receptor binding affinities of the parent compound, aripiprazole, and its well-characterized active metabolite, dehydroaripiprazole (OPC-14857). This information is crucial for researchers, scientists, and drug development professionals seeking to understand the complete pharmacological landscape of aripiprazole and its derivatives.

Aripiprazole N-Oxide: Current State of Knowledge

Aripiprazole N-oxide is a recognized metabolite of aripiprazole.[1][2] Its formation is attributed to the oxidative metabolism of the piperazine nitrogen of aripiprazole by CYP2D6 and CYP3A4 enzymes.[1] While its synthesis and characterization have been described, detailed in vitro



pharmacological studies quantifying its interaction with various neurotransmitter receptors are not extensively published. One study notes that aripiprazole and its N-oxides demonstrate strong activity in influencing dopamine neurotransmission, but it does not provide specific binding affinity values.[2]

Due to the limited availability of quantitative data for aripiprazole N-oxide, the following sections will focus on the well-documented receptor binding profiles of aripiprazole and its primary active metabolite, dehydroaripiprazole.

Comparative Receptor Binding Affinity Profiles

The receptor binding affinities of aripiprazole and dehydroaripiprazole have been determined through numerous in vitro studies, typically employing radioligand binding assays. The data, presented as Ki values (nM), are summarized in the tables below. A lower Ki value indicates a higher binding affinity.

Dopamine Receptor Affinities

Receptor	Aripiprazole Ki (nM)	Dehydroaripiprazol e Ki (nM)	Functional Activity of Aripiprazole
D2	0.34 - 1.64	Similar to Aripiprazole	Partial Agonist
D3	0.8	Similar to Aripiprazole	Partial Agonist
D4	44	-	Moderate Affinity

Data compiled from sources:[3][4][5]

Serotonin Receptor Affinities



Receptor	Aripiprazole Ki (nM)	Dehydroaripiprazol e Ki (nM)	Functional Activity of Aripiprazole
5-HT1A	1.7 - 4.2	-	Partial Agonist[6][7]
5-HT2A	3.4	-	Antagonist[6]
5-HT2B	0.36	-	High Affinity
5-HT2C	15	-	Antagonist
5-HT6	214	-	Low Affinity[6]
5-HT7	39	-	Antagonist

Data compiled from sources:[3][4][6]

Adrenergic, Histamine, and Muscarinic Receptor

Affinities

Receptor	Aripiprazole Ki (nM)	Functional Activity of Aripiprazole
α1A-Adrenergic	57	Antagonist
H1 (Histamine)	61	Antagonist
M1 (Muscarinic)	>1000	No Appreciable Affinity

Data compiled from sources:[5]

Experimental Protocols: Radioligand Binding Assay

The determination of receptor binding affinity (Ki) is a fundamental in vitro pharmacological method. A common technique is the competitive radioligand binding assay.

Principle

This assay measures the ability of a test compound (e.g., aripiprazole N-oxide) to displace a radiolabeled ligand that has a known high affinity and specificity for the target receptor. The concentration of the test compound that displaces 50% of the specific binding of the radioligand



is the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.

General Protocol

- Membrane Preparation:
 - Cell lines (e.g., CHO, HEK293) stably expressing the human receptor of interest are cultured and harvested.
 - Cells are lysed, and the cell membranes are isolated via centrifugation.
 - The final membrane pellet is resuspended in an appropriate assay buffer.[8]
- Binding Assay:
 - In a multi-well plate, the prepared cell membranes are incubated with a fixed concentration of a specific radioligand (e.g., [3H]spiperone for D2 receptors).
 - Increasing concentrations of the unlabeled test compound are added to the wells.
 - The mixture is incubated to allow for competitive binding to reach equilibrium.
- Separation of Bound and Free Radioligand:
 - The incubation is terminated by rapid filtration through a glass fiber filter, which traps the cell membranes with the bound radioligand.
 - The filters are washed with ice-cold buffer to remove any unbound radioligand.
- Quantification:
 - The radioactivity retained on the filters is measured using a scintillation counter.
- Data Analysis:
 - The specific binding is determined by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled specific ligand) from the total binding.



- The IC50 value is determined by non-linear regression analysis of the competition curve.
- The Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd),
 where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

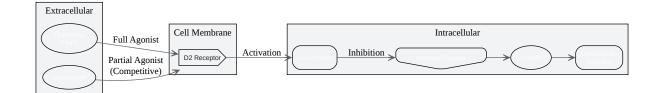
Signaling Pathways

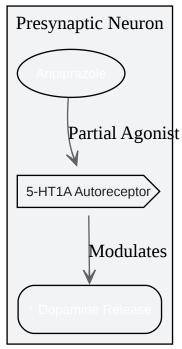
Aripiprazole's unique pharmacological profile as a "dopamine-serotonin system stabilizer" stems from its functional activity at various receptors. Its partial agonism at D2 and 5-HT1A receptors, coupled with its antagonism at 5-HT2A receptors, modulates downstream signaling pathways.

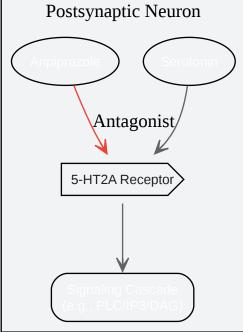
Dopamine D2 Receptor Signaling

Aripiprazole acts as a partial agonist at the D2 receptor. This means that in environments of high dopamine (hyperdopaminergic), it acts as a functional antagonist, and in environments of low dopamine (hypodopaminergic), it acts as a functional agonist. This is thought to be mediated through its interaction with G protein-coupled signaling cascades.

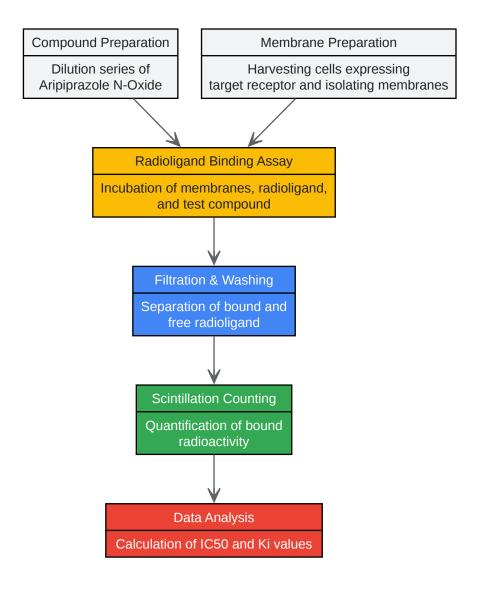












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